![molecular formula C10H20O4 B093173 2,2'-[CYCLOHEXANE-1,4-DIYLBIS(OXY)]BISETHANOL CAS No. 16394-44-8](/img/structure/B93173.png)
2,2'-[CYCLOHEXANE-1,4-DIYLBIS(OXY)]BISETHANOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- is an organic compound with the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol . It is also known by other names such as 2,2’-[cyclohexane-1,4-diylbis(oxy)]bisethanol . This compound is characterized by the presence of two ethanol groups connected via a cyclohexane ring through ether linkages.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- typically involves the reaction of cyclohexane-1,4-diol with ethylene oxide under basic conditions . The reaction proceeds as follows:
- Cyclohexane-1,4-diol is dissolved in a suitable solvent such as tetrahydrofuran (THF).
- Ethylene oxide is added dropwise to the solution while maintaining the temperature at around 0°C.
- A base such as sodium hydroxide is added to catalyze the reaction.
- The reaction mixture is stirred for several hours until the reaction is complete.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Cyclohexane derivatives with reduced hydroxyl groups.
Substitution: Halogenated or aminated cyclohexane derivatives.
科学的研究の応用
Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ether linkages.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a solvent, plasticizer, and surfactant in various industrial processes.
作用機序
The mechanism of action of Ethanol, 2,2’-[1,4-cyclohexanediylbis(oxy)]bis- involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while
特性
CAS番号 |
16394-44-8 |
|---|---|
分子式 |
C10H20O4 |
分子量 |
204.26 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol |
InChI |
InChI=1S/C10H20O4/c11-5-7-13-9-1-2-10(4-3-9)14-8-6-12/h9-12H,1-8H2 |
InChIキー |
LBTDHCQNAQRHCE-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1OCCO)OCCO |
正規SMILES |
C1CC(CCC1OCCO)OCCO |
Key on ui other cas no. |
16394-44-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)
![2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol](/img/structure/B93096.png)
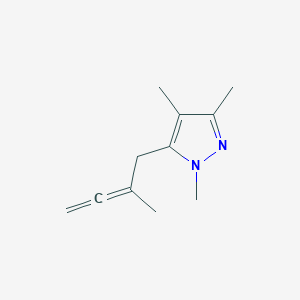
![[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanethiol](/img/structure/B93101.png)
![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)
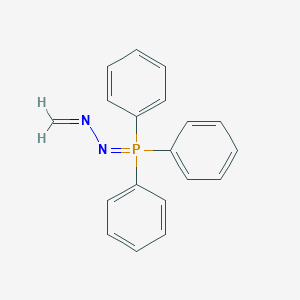
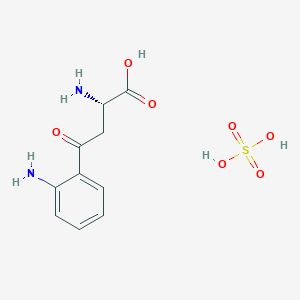
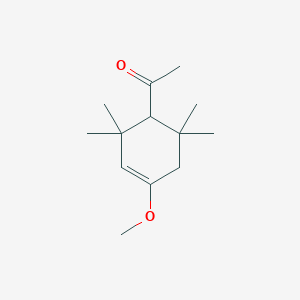
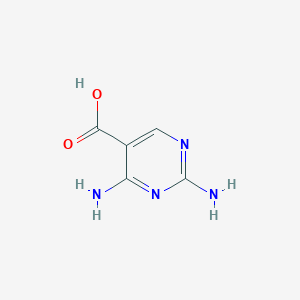
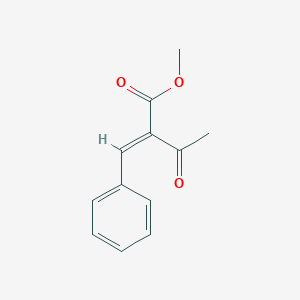
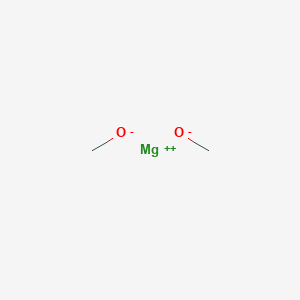
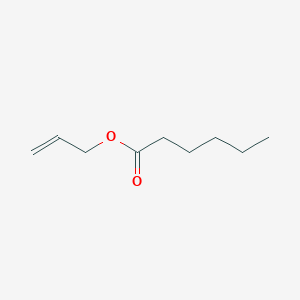
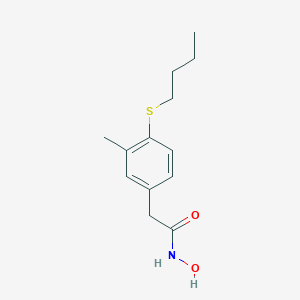
![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
